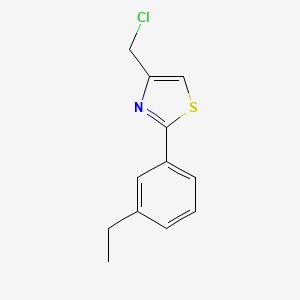
1-(3,5-Diaminopyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Diaminopyridin-4-YL)ethanone: is an organic compound with the molecular formula C7H9N3O . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of two amino groups at positions 3 and 5, along with an ethanone group at position 4, makes this compound unique and versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-(3,5-Diaminopyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reduction of 4-ethynyl-3-nitroaniline using iron powder . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
1-(3,5-Diaminopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Diaminopyridin-4-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Diaminopyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. For example, similar compounds like 3,4-diaminopyridine block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism can lead to various physiological effects, making the compound of interest in pharmacological research.
Comparación Con Compuestos Similares
3,4-Diaminopyridine: Known for its use in treating Lambert-Eaton myasthenic syndrome.
1-(3-Aminopyridin-4-yl)ethanone: Shares a similar structure but with only one amino group.
Uniqueness:
1-(3,5-Diaminopyridin-4-YL)ethanone is unique due to the presence of two amino groups at specific positions on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyridine derivatives and contributes to its diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
1-(3,5-diaminopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,8-9H2,1H3 |
Clave InChI |
JUWNAONLSBXLMO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NC=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)




